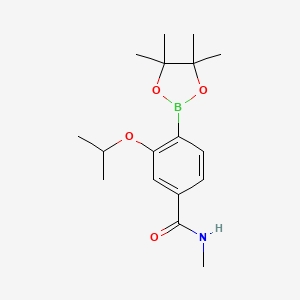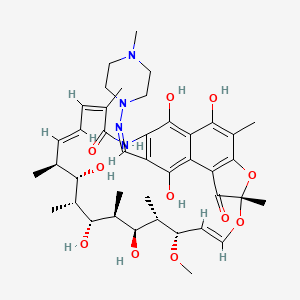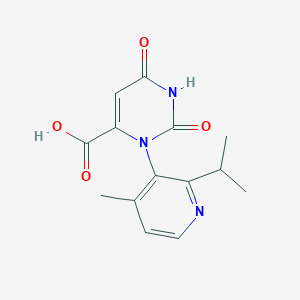![molecular formula C13H24N2O2 B13720661 1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B13720661.png)
1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrrolopyridines. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-b]pyridine core with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a methyl group at the 6-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions: 1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine can be synthesized through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,6-diaminohexane derivative, under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the pyrrolo[3,4-b]pyridine core. The Boc protecting group is introduced in a subsequent step using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace the Boc protecting group with other functional groups. This can be achieved using reagents such as trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Trifluoroacetic acid, hydrochloric acid, room temperature or elevated temperatures.
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Reduced derivatives with fewer carbonyl groups.
Substitution: Derivatives with different protecting groups or functional groups.
科学的研究の応用
1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved may vary depending on the specific biological activity being studied.
類似化合物との比較
1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine can be compared with other similar compounds, such as:
1-Boc-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine: This compound has a benzyl group instead of a methyl group at the 6-position, which may result in different chemical and biological properties.
6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine: This compound lacks the Boc protecting group, which may affect its reactivity and stability.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which can be selectively removed or modified to introduce new functional groups.
特性
分子式 |
C13H24N2O2 |
|---|---|
分子量 |
240.34 g/mol |
IUPAC名 |
tert-butyl 6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-5-6-10-8-14(4)9-11(10)15/h10-11H,5-9H2,1-4H3 |
InChIキー |
ULEOUCZGLWBLDZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CN(C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13720601.png)





![N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13720642.png)



![1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13720663.png)


